

# **Application of SPL-410 in Immunology Research**

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Compound of Interest		
Compound Name:	SPL-410	
Cat. No.:	B2412775	Get Quote

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## Introduction

**SPL-410** is a potent and selective, orally active inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3] SPPL2a plays a critical role in the function and development of key antigen-presenting cells, namely B-cells and dendritic cells.[2][3][4] The therapeutic potential of modulating the immune system through SPPL2a inhibition has made **SPL-410** a compound of significant interest in immunology research and drug development for autoimmune diseases.[1][2]

The primary mechanism of action of **SPL-410** is the inhibition of SPPL2a-mediated cleavage of the N-terminal p8 fragment (NTF) of the MHC class II invariant chain, CD74.[1][2] This inhibition leads to an accumulation of the CD74 NTF, which consequently results in a reduction in the number of B-cells and myeloid dendritic cells.[1][2][4] This targeted depletion of antigen-presenting cells underscores the potential of **SPL-410** in treating autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1]

These application notes provide a summary of the key characteristics of **SPL-410**, detailed protocols for its use in immunological assays, and a schematic overview of its mechanism of action.

### **Data Presentation**

The following tables summarize the quantitative data regarding the potency and selectivity of **SPL-410**.



Table 1: In Vitro Potency of SPL-410

Target	Assay Format	Cell Line/Syste m	Species	IC50 (μM)	Reference
SPPL2a	High Content Analysis (HCA)	-	Human	0.004	[2]
SPPL2a	High Content Analysis (HCA)	-	Mouse	0.005	[2]
CD74/p8 NTF Processing	Quantitative Western Blot	A20 (Mouse B cell line)	Mouse	0.15	[2]
CD74/p8 NTF Accumulation	Mouse Whole Blood Assay	Whole Blood	Mouse	4.0	[2]

Table 2: Selectivity Profile of SPL-410

Protease	Species	IC50 (μM)	Reference
SPP	Human	0.65	[2]
y-secretase	Human	1.3	[2]
SPPL2b	Human	0.27	[2]

Table 3: In Vivo Administration of SPL-410

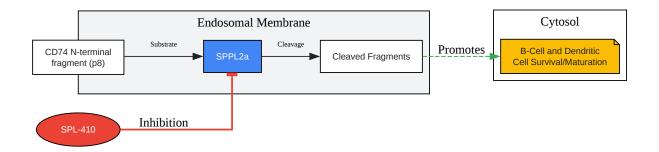
Animal Model	Dosage	Route of Administration	Observed Effect	Reference
Mouse	10 mg/kg	Oral	Inhibition of CD74/p8 fragment processing	[1][2][3]



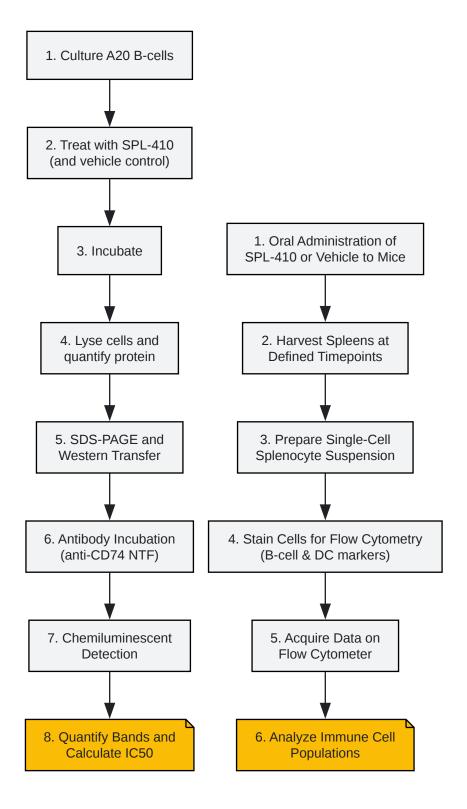
# **Signaling Pathway**

The following diagram illustrates the signaling pathway affected by SPL-410.









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